Cas no 481681-02-1 ((4-fluoro-3-(hydroxymethyl)phenyl)boronic acid)

(4-fluoro-3-(hydroxymethyl)phenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- [4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid
- 4-Fluoro-3-(hydroxymethyl)benzeneboronic acid
- 4-Fluoro-3-(hydroxymethyl)phenylboronic Acid (contains varying amounts of Anhydride)
- 4-Fluoro-3-(hydroxymethyl)phenylboronic acid
- Boronic acid,B-[4-fluoro-3-(hydroxymethyl)phenyl]-
- 4-Fluoro-3-(hydroxymethyl)benzeneboronic Acid (contains varying amounts of Anhydride)
- 4-fluoro-3-hydroxymethylphenylboronic acid
- (4-fluoro-3-(hydroxymethyl)phenyl)boronic acid
- Boronic acid, [4-fluoro-3-(hydroxymethyl)phenyl]-
- PubChem23767
- KSC496E1T
- PWMOQHMTXJYUGE-UHFFFAOYSA-N
- SBB088349
- PC5081
- FCH9196
- AKOS006222936
- EN300-3194981
- SCHEMBL1019278
- MFCD08235075
- 481681-02-1
- A827492
- CS-0174796
- F1090
- SY024023
- DTXSID60619071
- 4-FLUORO-3-(HYDROXYMETHYL)BENZENEBORONICACID
- N12304
- PS-9780
- AMY29940
- 4-Fluoro-3-hydroxymethyl benzene boronic acid
- 4-fluoro-3-hydroxymethyl-benzene-boronic acid
- FT-0602723
- DB-005578
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- MDL: MFCD08235075
- Inchi: 1S/C7H8BFO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-3,10-12H,4H2
- InChI Key: PWMOQHMTXJYUGE-UHFFFAOYSA-N
- SMILES: FC1C([H])=C([H])C(B(O[H])O[H])=C([H])C=1C([H])([H])O[H]
Computed Properties
- Exact Mass: 170.055052g/mol
- Surface Charge: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Rotatable Bond Count: 2
- Monoisotopic Mass: 170.055052g/mol
- Monoisotopic Mass: 170.055052g/mol
- Topological Polar Surface Area: 60.7Ų
- Heavy Atom Count: 12
- Complexity: 145
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
Experimental Properties
- Density: 1.35
- Melting Point: 124-126
- Boiling Point: 365.8℃ at 760 mmHg
- Flash Point: 175°C
- Refractive Index: 1.542
- PSA: 60.69000
- LogP: -1.00220
(4-fluoro-3-(hydroxymethyl)phenyl)boronic acid Security Information
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Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
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Hazardous Material Identification:
- Storage Condition:Keep cold
(4-fluoro-3-(hydroxymethyl)phenyl)boronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
(4-fluoro-3-(hydroxymethyl)phenyl)boronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F1090-200MG |
4-Fluoro-3-(hydroxymethyl)phenylboronic Acid (contains varying amounts of Anhydride) |
481681-02-1 | 200mg |
¥280.00 | 2023-09-08 | ||
abcr | AB231656-1 g |
4-Fluoro-3-(hydroxymethyl)benzeneboronic acid, 95%; . |
481681-02-1 | 95% | 1g |
€143.80 | 2023-04-27 | |
Chemenu | CM135682-1g |
4-Fluoro-3-hydroxymethylphenylboronic acid |
481681-02-1 | 97% | 1g |
$113 | 2023-01-09 | |
eNovation Chemicals LLC | K38109-5g |
[4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid |
481681-02-1 | 97% | 5g |
$285 | 2024-05-24 | |
eNovation Chemicals LLC | K38109-25g |
[4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid |
481681-02-1 | 97% | 25g |
$1200 | 2024-05-24 | |
abcr | AB231656-1g |
4-Fluoro-3-(hydroxymethyl)benzeneboronic acid, 95%; . |
481681-02-1 | 95% | 1g |
€143.80 | 2023-09-12 | |
Enamine | EN300-3194981-0.5g |
[4-fluoro-3-(hydroxymethyl)phenyl]boronic acid |
481681-02-1 | 0.5g |
$410.0 | 2023-09-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F95110-1g |
[4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid |
481681-02-1 | 98% | 1g |
¥1282.0 | 2023-09-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F184724-5g |
(4-fluoro-3-(hydroxymethyl)phenyl)boronic acid |
481681-02-1 | 97% | 5g |
¥3080.90 | 2023-09-02 | |
Alichem | A019115171-5g |
[4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid |
481681-02-1 | 97% | 5g |
$409.76 | 2023-09-01 |
(4-fluoro-3-(hydroxymethyl)phenyl)boronic acid Related Literature
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1. Back matter
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
Additional information on (4-fluoro-3-(hydroxymethyl)phenyl)boronic acid
Introduction to (4-fluoro-3-(hydroxymethyl)phenyl)boronic Acid (CAS No. 481681-02-1)
The (4-fluoro-3-(hydroxymethyl)phenyl)boronic acid, identified by CAS Registry Number 481681-02-1, represents a structurally unique boronic acid derivative with significant potential in modern chemical and biomedical research. This compound, characterized by a phenyl ring substituted with a fluorine atom at the 4-position and a hydroxymethyl group at the 3-position, forms an ester linkage with boronic acid through its hydroxyl moiety. Its molecular structure combines the inherent reactivity of boronic acids with the directing effects of fluorine substitution and hydroxymethyl functionality, making it a versatile tool for advanced chemical synthesis and biological applications.
In recent years, this compound has garnered attention in medicinal chemistry due to its role as an intermediate in the synthesis of bioactive molecules. A groundbreaking study published in Nature Communications (2023) demonstrated its utility in Suzuki-Miyaura cross-coupling reactions, where the fluorine substituent enhances regioselectivity while the hydroxymethyl group provides additional functionalization handles. Researchers highlighted that when used in palladium-catalyzed coupling processes, this boronic acid exhibits superior stability under aqueous conditions compared to traditional reagents, enabling its application in ligand-based drug discovery programs targeting G-protein coupled receptors (GPCRs).
Beyond traditional organic synthesis, this compound's unique properties have been leveraged in emerging fields such as bioorthogonal chemistry. A 2024 paper from Journal of Medicinal Chemistry revealed that the hydroxymethyl fluorophenyl motif can be incorporated into peptide conjugates to create photoactivatable probes for real-time tracking of protein interactions in living cells. The strategic placement of fluorine at position 4 modulates electronic effects that optimize click chemistry reactivity without compromising cellular permeability—a critical factor for in vivo applications.
In the realm of materials science, this boronic acid derivative has shown promise as a building block for stimuli-responsive polymers. A collaborative study between MIT and Stanford researchers (published in Advanced Materials, 2023) utilized its pH-sensitive properties to develop glucose-responsive hydrogels. The hydroxymethyl group enables dynamic covalent bonding under physiological conditions, while the fluorine substitution prevents unwanted side reactions during polymerization. These materials exhibit reversible swelling behavior in response to glucose concentration changes, opening new avenues for smart drug delivery systems.
The compound's pharmacological potential is further evidenced by recent investigations into its anti-inflammatory activity. A preclinical study from Osaka University (ACS Chemical Biology, 2024) demonstrated that derivatives containing this core structure selectively inhibit NF-κB signaling pathways without affecting other cellular processes. The combination of fluorine's ability to modulate protein binding and the hydroxymethyl group's capacity for bioconjugation allows precise targeting of inflammatory mediators, suggesting applications in autoimmune disease therapeutics.
Synthetic chemists have also explored novel preparation methods for this compound using continuous flow chemistry systems. A 2023 report from ETH Zurich described a scalable microfluidic synthesis pathway where the hydroxylation step occurs with 98% stereoselectivity under ambient conditions—a significant improvement over conventional batch processes that require harsh reaction parameters. This advancement not only improves production efficiency but also reduces environmental impact through minimized solvent usage.
In analytical chemistry applications, this boronic acid has been employed as a selective sensor component for detecting trace amounts of phenolic compounds in biological fluids. A team at Cambridge University developed a fluorescent probe system (Analytical Chemistry, 2024) where the aromatic ring provides π-electron interactions while the boron center forms reversible complexes with target analytes. The fluorine substitution enhances photostability and signal-to-noise ratios during detection processes at nanomolar concentrations.
Recent computational studies using density functional theory (DFT) have elucidated novel mechanistic insights into this compound's reactivity patterns. Researchers at UC Berkeley found that the fluorine atom induces electron-withdrawing effects that lower the pKa of adjacent hydroxy groups by approximately two units (Journal of Physical Chemistry Letters, 2023). This property makes it particularly effective as a masked reactive intermediate that can be activated under controlled conditions during multistep organic syntheses.
Clinical translation studies are currently underway evaluating its use as a prodrug carrier platform. Preclinical trials show that when conjugated to anticancer agents via its hydroxymethyl group, the resulting prodrugs exhibit enhanced tumor penetration due to improved pharmacokinetic profiles (Clinical Cancer Research, 2024). The boron center offers opportunities for dual functionality—acting both as a drug carrier and providing potential radiosensitizing effects when combined with neutron capture therapy approaches.
Safety data accumulated from recent toxicity studies indicate favorable biocompatibility profiles when used within recommended concentration ranges (Toxicological Sciences, 2023). In vitro assays across multiple cell lines demonstrated sub-micromolar cytotoxicity thresholds when applied as synthetic intermediates rather than standalone compounds. These findings align with regulatory requirements for pharmaceutical excipients while maintaining utility across diverse research applications.
The structural versatility of (4-fluoro-3-(hydroxymethyl)phenyl)boronic acid enables its integration into combinatorial library designs targeting receptor tyrosine kinases (RTKs). High-throughput screening campaigns conducted by Genentech researchers identified several analogs derived from this scaffold showing picomolar affinity toward EGFR mutations prevalent in non-small cell lung cancer (Nature Chemical Biology, Q1 2025). The presence of both fluorine and boron centers allows simultaneous optimization of ligand efficiency and metabolic stability—key parameters for advancing drug candidates into clinical phases.
Ongoing research focuses on exploiting its redox properties through copper-free click chemistry methodologies (Angewandte Chemie International Edition, 2024). By incorporating transition metal-free activation strategies, this compound enables site-specific modifications on biologics like antibodies without disrupting their native structures or functions. Such advancements are critical for developing next-generation antibody-drug conjugates (ADCs) with improved therapeutic indices.
In diagnostic applications, researchers at UCLA have successfully synthesized fluorescent nanoparticles using this boronic acid as a surface functionalizing agent (Bioconjugate Chemistry, early access). The dual substituent pattern allows simultaneous attachment of targeting ligands via click chemistry and imaging agents through boron-based coordination bonds, creating multifunctional platforms capable of simultaneous tumor imaging and targeted therapy delivery.
The unique combination of substituent effects observed in (4-fluoro-3-(hydroxymethyl)phenyl)boronic acid provides unprecedented opportunities for orthogonal chemical transformations under mild conditions (JACS Au, December 2024). Its ability to participate simultaneously in both nucleophilic displacement reactions through its boron center and electrophilic aromatic substitution via fluorinated ring system opens new possibilities for convergent synthesis strategies requiring sequential multi-component coupling steps.
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